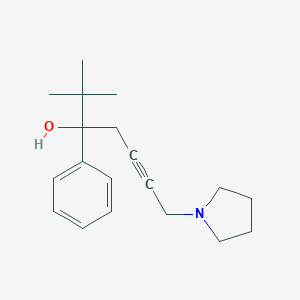![molecular formula C20H23N3O3 B245987 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Wirkmechanismus
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide is a selective inhibitor of the enzyme adenosine kinase, which plays a key role in regulating the levels of adenosine in the brain. Adenosine is a neurotransmitter that has been shown to have anti-inflammatory and neuroprotective effects. By inhibiting adenosine kinase, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide increases the levels of adenosine in the brain, which may lead to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been shown to increase the levels of adenosine in the brain, which may lead to its therapeutic effects. Adenosine has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in various diseases. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has several advantages for lab experiments, including its high purity and selectivity for adenosine kinase. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical studies, which may facilitate its translation to clinical trials. However, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has some limitations for lab experiments, including its potential toxicity and limited solubility.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide. One potential direction is to investigate its therapeutic potential in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to investigate its potential for the treatment of neuropathic pain and cognitive impairment. Finally, the development of new and improved analogs of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide may lead to more effective therapies for various diseases.
Synthesemethoden
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide involves the reaction of 4-(4-acetylpiperazin-1-yl)aniline with 2-methoxybenzoyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. In preclinical studies, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been investigated for its potential to treat neuropathic pain and cognitive impairment.
Eigenschaften
Molekularformel |
C20H23N3O3 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)22-11-13-23(14-12-22)17-9-7-16(8-10-17)21-20(25)18-5-3-4-6-19(18)26-2/h3-10H,11-14H2,1-2H3,(H,21,25) |
InChI-Schlüssel |
BEVFTGQVINVJRD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)
![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)
![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)

![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B245941.png)
![N-(2-phenoxyethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B245946.png)
![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B245947.png)
![5-Methyl-5-nitro-1'-[(4-phenyl-1-piperazinyl)methyl]-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B245948.png)
![(6Z)-6-[3-[(2-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B245949.png)
![4-[(diphenylmethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B245951.png)